N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Mechanism of Action
Target of Action
The primary target of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, making it a promising target for antiretroviral therapy .
Mode of Action
This compound inhibits the RNase H function of HIV-1 RT, which is essential for viral replication . It has been shown to retain full potency against certain NNRTI-resistant variants of the virus . Docking calculations suggest that the compound binds within the RNase H domain in a position different from other selective RNase H inhibitors .
Biochemical Pathways
The inhibition of RNase H function disrupts the reverse transcription step in the HIV-1 life cycle, thereby preventing the virus from replicating . This affects the overall viral proliferation pathway, leading to a reduction in viral load.
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 replication, which could potentially lead to a decrease in viral load and a slowdown in the progression of the disease . This could have significant implications for the treatment of HIV, particularly in cases where the virus has developed resistance to other antiretroviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone compounds with various functional groups.
Scientific Research Applications
N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to form stable complexes with metal ions.
Coordination Chemistry: The compound acts as a ligand, forming complexes with transition metals, which are studied for their magnetic and catalytic properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-2-hydroxybenzohydrazide
- N’-(2-Hydroxybenzylidene)-3,5-dibromo-2-hydroxybenzohydrazide
- N’-(2-Hydroxybenzylidene)-2,4-dichlorobenzohydrazide
Uniqueness
N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and enhances its biological activity compared to other hydrazone derivatives .
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBSEAURWKLQQ-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.